![molecular formula C18H17N3O2 B2979317 N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1031993-07-3](/img/structure/B2979317.png)
N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential as a drug candidate. This compound is known to possess various biological activities, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Antimicrobial and Antifungal Activity Quinazoline derivatives have been reported to possess antimicrobial and antifungal properties. For example, a study has identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species. This suggests that N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide could potentially be explored for its antimicrobial and antifungal efficacy (Bardiot et al., 2015).
Analgesic and Anti-inflammatory Applications Several quinazoline compounds have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, compounds within this family have shown potent analgesic and anti-inflammatory activities, indicating the therapeutic potential of this compound in treating pain and inflammation (Alagarsamy et al., 2015).
Anticancer Research Quinazoline derivatives have also been studied for their anticancer properties. Research into novel quinazoline compounds has demonstrated significant antitumor activity, suggesting that this compound could be explored for its potential anticancer effects (Ibrahim A. Al-Suwaidan et al., 2016).
Antiviral Applications Research on quinazoline derivatives has indicated their potential antiviral applications. For instance, a novel anilidoquinoline derivative has been synthesized and shown to possess significant antiviral and antiapoptotic effects against Japanese encephalitis virus, suggesting a direction for researching the antiviral capabilities of this compound (Joydeep Ghosh et al., 2008).
properties
IUPAC Name |
N-(2-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-3-5-9-15(12)21-17(22)11-23-18-14-8-4-6-10-16(14)19-13(2)20-18/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBCHZGQAARDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

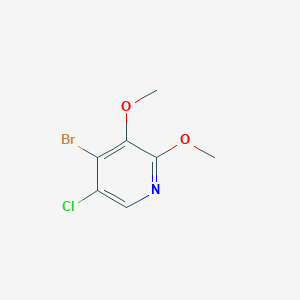
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide](/img/structure/B2979236.png)
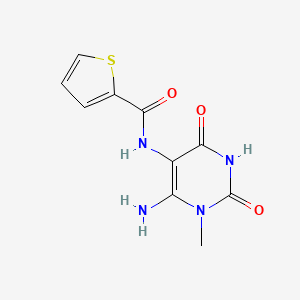
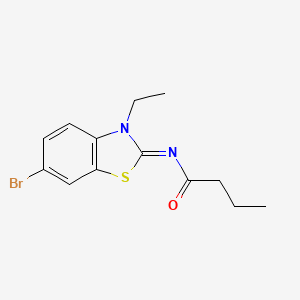
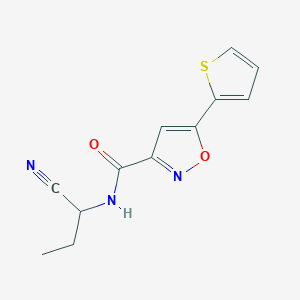
![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2979243.png)
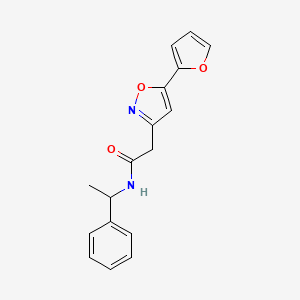
![N-[2-(3-Fluorophenoxy)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2979246.png)
![4-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2979247.png)
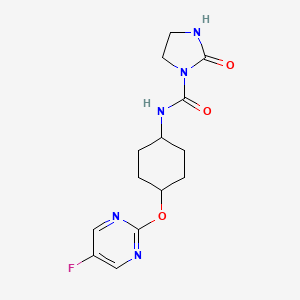
![1-(4-Fluorophenyl)-2-{[(2-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2979252.png)
![3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2979253.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2979255.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2979256.png)